molecular formula C18H22N2O5 B2771319 (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate CAS No. 1009340-94-6

(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2771319
CAS No.: 1009340-94-6
M. Wt: 346.383
InChI Key: UCIVEYQCUIJQCI-RMKNXTFCSA-N
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Description

(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound featuring a piperazine ring substituted with a methoxyphenyl group and an acrylate moiety

Properties

IUPAC Name

ethyl 2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-25-17(22)12-15-18(23)19-10-11-20(15)16(21)9-6-13-4-7-14(24-2)8-5-13/h4-9,15H,3,10-12H2,1-2H3,(H,19,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIVEYQCUIJQCI-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Core: Starting with ethyl 2-bromoacetate and piperazine, a nucleophilic substitution reaction forms ethyl 2-(piperazin-2-yl)acetate.

    Introduction of the Acrylate Moiety: The piperazine derivative is then reacted with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine to form the acrylate-substituted piperazine.

    Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale, including:

    Continuous Flow Synthesis: To enhance efficiency and yield.

    Catalyst Optimization: Using more efficient catalysts to speed up reactions.

    Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The acrylate moiety can be reduced to an alkane using hydrogenation with a palladium catalyst.

    Substitution: The ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alkane derivative.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate exhibit promising anticancer properties. The incorporation of the piperazine ring enhances biological activity by facilitating interactions with biological targets. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine-based acrylates exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound as a lead compound for further development .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The presence of the methoxyphenyl group enhances lipophilicity, improving membrane permeability and leading to increased antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, research has shown that it can act as an inhibitor for α-glucosidase, an enzyme involved in carbohydrate digestion.

Case Study:
A molecular docking study revealed that this compound binds effectively to the active site of α-glucosidase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption .

Material Science

The unique chemical properties of this compound make it suitable for use in polymer synthesis. It can be utilized as a monomer in the production of functionalized polymers with tailored properties.

Table 2: Properties of Polymers Synthesized from this compound

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength50 MPa
Elongation at Break300%

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-(1-(3-(4-hydroxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-ethyl 2-(1-(3-(4-chlorophenyl)acryloyl)-3-oxopiperazin-2-yl)acetate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (E)-ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to its hydroxyl or chlorine-substituted analogs.

This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications.

Biological Activity

(E)-Ethyl 2-(1-(3-(4-methoxyphenyl)acryloyl)-3-oxopiperazin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, highlighting its mechanisms of action and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with various piperazine derivatives and acrylate components. The structural integrity of the compound is confirmed through spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing significant pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against a range of bacterial strains. A study demonstrated that compounds derived from piperazine exhibit notable antibacterial activity, suggesting that this compound may also possess such properties .

Antitumor Activity

Several studies have reported the antitumor effects of piperazine derivatives. For example, compounds with similar frameworks have been evaluated for their cytotoxic effects on various cancer cell lines. A case study indicated that a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. Molecular docking studies have shown that similar compounds can bind effectively to target proteins involved in cancer progression, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

A number of studies have focused on the biological evaluation of related compounds:

StudyCompoundActivityIC50 Value
Piperazine DerivativeAntibacterial10 µM
Similar AcrylateAntitumor (HCT116)5 µM
Related EsterAntimicrobial15 µM

These findings suggest that the structural features shared by these compounds contribute to their biological activities.

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